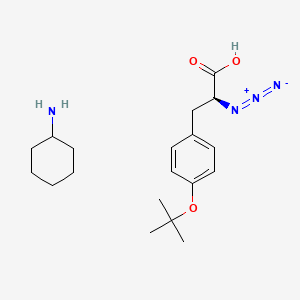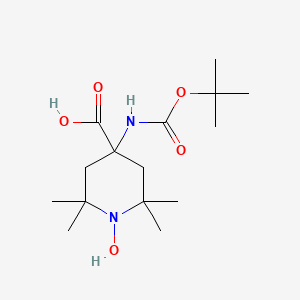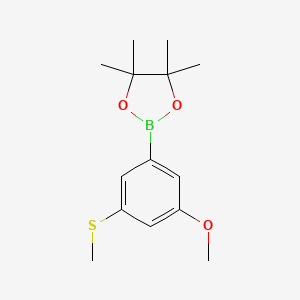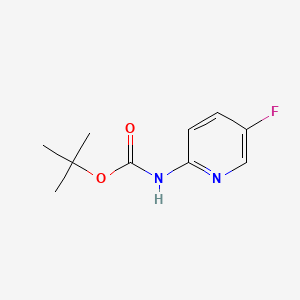
tert-Butyl (5-fluoropyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-fluoropyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-fluoropyridin-2-yl)carbamate typically involves the reaction of 5-fluoropyridine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:
5-fluoropyridine-2-amine+Boc2O→tert-Butyl (5-fluoropyridin-2-yl)carbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl (5-fluoropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in dichloromethane (DCM) as the solvent.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an aminopyridine derivative.
Deprotection Reactions: The major product is 5-fluoropyridine-2-amine.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-fluoropyridin-2-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in multi-step synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of enzyme inhibitors and receptor modulators. Its ability to protect amine groups allows for selective functionalization of complex molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its role as a protecting group is crucial in the synthesis of peptides and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-fluoropyridin-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, enabling the synthesis of target molecules.
Comparación Con Compuestos Similares
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- tert-Butyl (4-fluoropyridin-2-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate and tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate have similar structures but differ in the position of the chlorine atom. This can influence their reactivity and the types of reactions they undergo.
- tert-Butyl (4-fluoropyridin-2-yl)carbamate has the fluorine atom in a different position, which can affect its electronic properties and reactivity.
The uniqueness of tert-Butyl (5-fluoropyridin-2-yl)carbamate lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in synthetic applications.
Propiedades
IUPAC Name |
tert-butyl N-(5-fluoropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKDSHHDJJUUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856709 |
Source


|
| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-50-0 |
Source


|
| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
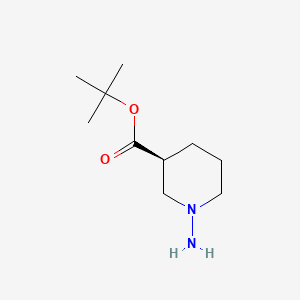
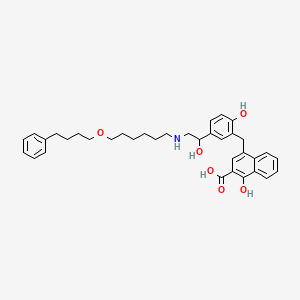
![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/new.no-structure.jpg)



![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)
